Cas no 76094-26-3 ((2R,6R)-2-methyl-6-undecylpiperidine)

(2R,6R)-2-methyl-6-undecylpiperidine structure
76094-26-3 structure
Product Name:(2R,6R)-2-methyl-6-undecylpiperidine
Numero CAS:76094-26-3
MF:C17H35N
MW:253.466505289078
CID:982381
PubChem ID:72523
Update Time:2025-04-20

(2R,6R)-2-methyl-6-undecylpiperidine Proprietà chimiche e fisiche

Nomi e identificatori

    • (2R,6R)-2-methyl-6-undecylpiperidine
    • METHYLUNDECYLPIPERIDINE, TRANS
    • (+/-)-cis isosolenopsin A
    • (+/-)-epi-solenopsin A
    • (+/-)-isosolenopsin
    • (+/-)-isosolenopsin A
    • (-)-Solenopsin A
    • AC1L2I8B
    • AC1Q2VZ4
    • AC1Q4V6S
    • C16782
    • cis-2-methyl-6-undecylpiperidine
    • cis-2-Undecyl-5-methylpiperidine
    • cis-6-methyl-2-undecanylpiperidine
    • solenopsin
    • SureCN2688462
    • Piperidine, 2-methyl-6-undecyl-, (2R,6R)-rel-
    • 137038-57-4
    • trans-2-Methyl-6-n-undecylpiperidine
    • (2R,6R)-Solenopsin A
    • HY-16461
    • Q4427689
    • UNII-JMN4G8N49K
    • CHEBI:80722
    • (+/-)-Solenopsin A
    • Rel-(2R,6R)-2-methyl-6-undecylpiperidine
    • SR7V29CE8U
    • Piperidine, 2-methyl-6-undecyl-, (2R-trans)-
    • (-)-Solenopsine A
    • trans-Solenopsin A
    • AKOS040738805
    • 76094-26-3
    • UNII-SR7V29CE8U
    • (+/-)-Solenopsine A
    • DTXSID90903975
    • 28720-60-7
    • NSC 166588
    • SCHEMBL2688462
    • (+/-)-trans-Solenopsin A
    • CS-0006349
    • Solenopsin A, (-)-
    • trans-2-methyl-6-undecylpiperidine
    • (+/-)-Solenopsin a'
    • JMN4G8N49K
    • Solenopsin A
    • 2-Pipecoline, 6-undecyl-, trans-(+/-)-
    • NSC-166588
    • Methylundecylpiperidine, trans-
    • Piperidine, 2-methyl-6-undecyl-, (2R,6R)-
    • Solenopsin A, (+/-)-
    • Cis-2-methyl-6-n-undecylpiperidine
    • Inchi: 1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3/t16-,17-/m1/s1
    • Chiave InChI: AYJGABFBAYKWDX-IAGOWNOFSA-N
    • Sorrisi: N1[C@H](C)CCC[C@H]1CCCCCCCCCCC

Proprietà calcolate

  • Massa esatta: 253.27700
  • Massa monoisotopica: 253.276950121g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 10
  • Complessità: 178
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.7
  • Superficie polare topologica: 12Ų

Proprietà sperimentali

  • PSA: 12.03000
  • LogP: 5.76670
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.